MRS 2905
Description
Properties
Molecular Formula |
C10H13N2Na3O10P2S |
|---|---|
Molecular Weight |
484.2 |
Synonyms |
2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt |
Origin of Product |
United States |
Mrs 2905: a Potent and Selective P2y14 Receptor Agonist
Genesis and Development of MRS Series Compounds as Pharmacological Tools
The "MRS" designation in compounds like MRS 2905 originates from the Molecular Recognition Section at the National Institutes of Health (NIH), which has been instrumental in the development of a wide array of purinergic receptor ligands nih.gov. The P2Y receptors are G protein-coupled receptors (GPCRs) activated by extracellular adenine (B156593) and uridine (B1682114) nucleotides, playing crucial roles in various physiological and pathophysiological processes nih.govrndsystems.comtocris.com.
The development of the MRS series aimed to provide researchers with selective agonists and antagonists to precisely define the roles of individual P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14 nih.govnih.govtocris.com. This endeavor has led to the creation of numerous compounds with improved potency, selectivity, and metabolic stability compared to their native ligands nih.govnih.gov. For instance, MRS 2500 is a potent and selective P2Y1 receptor antagonist, while MRS 2578 serves as a selective P2Y6 antagonist nih.govnih.gov. These compounds are vital for dissecting the complex signaling pathways mediated by P2Y receptors.
Design Rationale and Synthetic Approaches Leading to this compound
This compound, chemically known as 2-Thiouridine-5'-O-(α, β-methylene)diphosphate trisodium (B8492382) salt, is a synthetic analogue of uridine diphosphate (B83284) (UDP) tocris.commedchemexpress.combio-techne.com. The design rationale behind this compound focused on introducing specific structural modifications to the native UDP molecule to enhance its pharmacological properties, particularly its potency and selectivity for the P2Y14 receptor, while also improving its metabolic stability nih.govunibo.itresearchgate.net.
Key modifications in this compound include the incorporation of a 2-thio group (replacing an oxygen with sulfur at the 2-position of the uracil (B121893) base) and an α,β-methylene bridge within the diphosphate moiety nih.govnih.govmedchemexpress.com. The introduction of phosphonomethylene bridges is a known strategy to confer metabolic stability to nucleotide analogues by making them less susceptible to enzymatic hydrolysis researchgate.net. These precise chemical alterations contribute to this compound's ability to potently and selectively activate the P2Y14 receptor nih.govunibo.it. While detailed synthetic procedures for this compound are not extensively described in publicly available summaries, its classification as an "analogue" implies a synthetic chemistry approach involving the modification of uridine diphosphate precursors nih.govnih.govresearchgate.net.
Pharmacological Profile of this compound
This compound stands out due to its remarkable potency and selectivity as a P2Y14 receptor agonist, making it a valuable tool for purinergic research.
Quantitative Agonistic Potency at P2Y14R (e.g., EC50 values)
This compound demonstrates high agonistic potency at the P2Y14 receptor. It exhibits an EC50 (half maximal effective concentration) of 0.92 nM tocris.commedchemexpress.comrndsystems.comtargetmol.com. This low nanomolar EC50 value signifies that this compound is effective at very low concentrations, underscoring its high affinity and efficacy for activating the P2Y14 receptor.
Table 1: Agonistic Potency of this compound at P2Y14R
| Compound | Target Receptor | EC50 (nM) | Reference |
| This compound | P2Y14R | 0.92 | tocris.commedchemexpress.comrndsystems.com |
Selectivity Spectrum Across P2Y Receptor Subtypes (e.g., P2Y6)
A critical aspect of this compound's pharmacological profile is its high selectivity for the P2Y14 receptor over other P2Y receptor subtypes. Research indicates that this compound exhibits greater than 2000-fold selectivity over the P2Y6 receptor tocris.comrndsystems.comfishersci.fi. Furthermore, it has been reported to be inactive at the UDP-activated P2Y6 receptor and other P2Y receptors, highlighting its specificity for P2Y14R medchemexpress.comtargetmol.com.
Table 2: Selectivity of this compound
| Compound | Target Receptor | Selectivity over P2Y6 | Activity at other P2Y receptors | Reference |
| This compound | P2Y14R | >2000-fold | Inactive | tocris.commedchemexpress.comrndsystems.com |
Comparison with Native and Synthetic P2Y14R Agonists (e.g., UDP-glucose, MRS 2690)
The P2Y14 receptor is endogenously activated by UDP and UDP-sugars, with UDP-glucose being a primary native agonist nih.govnih.govresearchgate.net. Synthetic agonists have been developed to overcome limitations of native ligands, such as metabolic instability or lack of selectivity.
One such synthetic agonist is MRS 2690, which is the 2-thio derivative of UDP-glucose nih.govresearchgate.net. MRS 2690 is a potent P2Y14 receptor agonist with an EC50 of 49 nM, demonstrating approximately 7-fold higher potency than UDP-glucose researchgate.nettocris.com. Unlike UDP-glucose, MRS 2690 does not activate the P2Y2 receptor, indicating improved selectivity nih.govresearchgate.net.
This compound, however, represents a significant advancement in P2Y14 receptor agonism. With an EC50 of 0.92 nM, this compound is considerably more potent than both the native agonist UDP-glucose (EC50 ≈ 1150 nM in some studies) and the earlier synthetic agonist MRS 2690 (EC50 = 49 nM) tocris.commedchemexpress.comrndsystems.comtargetmol.comresearchgate.nettocris.com. Indeed, this compound has been described as the most potent P2Y14 receptor agonist reported to date nih.gov. This superior potency and selectivity make this compound an indispensable tool for elucidating the physiological and pathological roles of the P2Y14 receptor.
Table 3: Comparison of P2Y14R Agonist Potency
| Compound | Agonistic Potency (EC50, nM) at P2Y14R | Relative Potency (compared to UDP-glucose) | Activity at P2Y2R | Reference |
| UDP-glucose | ~1150 | 1x (Native) | Active | researchgate.net |
| MRS 2690 | 49 | ~23x | Inactive | nih.govresearchgate.nettocris.com |
| This compound | 0.92 | ~1250x | Inactive | nih.govtocris.commedchemexpress.comrndsystems.com |
Molecular and Cellular Mechanisms of Mrs 2905 Mediated Signaling
Receptor Binding Dynamics and Ligand-Receptor Interactions
MRS 2905 is characterized as a highly potent and selective agonist for the P2Y14 receptor. Research indicates an EC50 value of 0.92 nM for this compound at the P2Y14 receptor. This compound demonstrates remarkable selectivity, exhibiting over 2000-fold preference for P2Y14 over the P2Y6 receptor wikipedia.orgfishersci.fi. Structurally, this compound is an α,β-methylene-2-thio analogue of uridine (B1682114) diphosphate (B83284) (UDP), and its related analogue α,β-Difluoromethylene-UDP (MRS 2802) also serves as a highly selective agonist for the P2Y14 receptor wikipedia.org.
The P2Y14 receptor, like other P2Y purinergic receptors, belongs to the family of G protein-coupled receptors (GPCRs). These receptors are characterized by a conserved structure comprising seven transmembrane domains that form the ligand-binding pocket. They also possess an extracellular N-terminus, three intracellular loops crucial for coupling with heterotrimeric G proteins, and an intracellular C-terminus containing sites for protein kinase binding and phosphorylation wikipedia.org. The binding of agonists, such as this compound, induces conformational changes within these intracellular loops, which are essential for activating the associated G proteins mdpi.com. Native agonists for the P2Y14 receptor include UDP-glucose and other nucleotide sugars, as well as UDP wikipedia.orgguidetopharmacology.orgnih.gov.
The potency and selectivity of this compound are summarized in the table below:
| Compound | Target Receptor | EC50 (nM) | Selectivity |
| This compound | P2Y14 | 0.92 | >2000-fold over P2Y6 wikipedia.orgfishersci.fi |
G Protein Coupling and Associated Intracellular Signaling Cascades
P2Y receptors are broadly categorized into two groups based on their G protein coupling: those that couple to Gq proteins (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and those that couple to Gi proteins (e.g., P2Y12, P2Y13, P2Y14) wikipedia.orgnih.govbiorxiv.orgguidetopharmacology.org. The P2Y14 receptor, the primary target of this compound, predominantly couples to Gαi proteins wikipedia.orgnih.govguidetopharmacology.org. Upon activation by an agonist, the GPCR facilitates the dissociation of the heterotrimeric G protein into its Gα and Gβ/γ subunits, which then act as downstream effectors to engage various signaling pathways wikipedia.org.
While this compound primarily acts via Gi protein coupling, it is important to note that other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) are coupled to Gq/11 proteins nih.govguidetopharmacology.org. Activation of these Gq/11-coupled receptors typically leads to the stimulation of phospholipase C (PLC) pathways nih.govguidetopharmacology.org. This, in turn, results in the activation of the inositol (B14025) trisphosphate (IP3) pathway, which modulates the release of calcium from intracellular endoplasmic reticulum stores guidetopharmacology.org. This Gq/11-mediated signaling pathway is distinct from the primary mechanism of this compound.
The coupling of the P2Y14 receptor to Gi proteins leads to a characteristic inhibition of adenylate cyclase activity wikipedia.orgnih.govguidetopharmacology.org. This inhibition results in a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes guidetopharmacology.org. For instance, UDP, a known potent agonist of the human P2Y14 receptor, has been shown to inhibit forskolin-stimulated adenylyl cyclase activity in a concentration-dependent and pertussis toxin-sensitive manner, confirming its Gi-mediated signaling guidetopharmacology.orgnih.govguidetopharmacology.org. Consistent with this, stimulation with this compound has been observed to decrease CL-316243-induced cAMP responses in adipocytes, further supporting its Gi-coupled mechanism of action guidetopharmacology.org.
The effect of this compound on cAMP levels via Gi coupling can be illustrated as follows:
| Agonist | Receptor | G Protein Coupling | Effect on Adenylate Cyclase | Effect on cAMP |
| This compound | P2Y14 | Gi | Inhibition | Decrease |
| UDP | P2Y14 | Gi | Inhibition | Decrease |
While Gq/11 protein coupling is classically associated with direct increases in intracellular calcium mobilization through the PLC/IP3 pathway guidetopharmacology.orgamdb.online, Gi protein coupling can also indirectly modulate intracellular calcium levels amdb.online. P2Y receptors, in general, are known to signal through a wide range of intracellular effectors, including direct and indirect regulation of ion channels wikipedia.org. However, specific direct evidence detailing this compound's role in directly mobilizing intracellular calcium via its Gi coupling is not extensively elaborated in the current literature. The broader P2Y receptor family is involved in modulating calcium, but the direct impact of this compound on calcium mobilization requires further specific investigation beyond the general P2Y receptor mechanisms guidetopharmacology.org.
Downstream Signaling Pathway Activation
Beyond the initial G protein coupling, this compound-mediated P2Y14 receptor activation can lead to the engagement of various downstream signaling pathways, influencing diverse cellular functions.
P2Y receptors are known to activate alternative intracellular signaling pathways, including those involving β-arrestins and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways wikipedia.org. The MAPK/ERK cascade is a critical intracellular signaling pathway that plays a central role in regulating fundamental cellular processes such as cell growth, survival, proliferation, and differentiation wikipedia.org. Although direct evidence for this compound's specific activation of MAPK/ERK pathways is not explicitly detailed, studies have shown that UDP, another potent agonist of the P2Y14 receptor, is capable of activating MAP kinase signaling in a P2Y14-R-dependent manner guidetopharmacology.org. Given this compound's high potency and selectivity for the P2Y14 receptor, it is highly probable that it induces similar MAPK/ERK activation as part of its downstream signaling profile.
Cross-talk with Other Signaling Systems (e.g., AMPK, JNK)
The signaling pathways activated by P2Y14R can engage in complex crosstalk with other crucial cellular systems, including the c-Jun N-terminal kinase (JNK) and AMP-activated protein kinase (AMPK) pathways.
JNK Crosstalk: Activation of P2Y14R has been shown to induce the phosphorylation of JNK in a cell-type specific manner. For instance, in RBL-2H3 mast cells, agonists of the P2Y14R, including UDP-glucose, lead to the phosphorylation of ERK1/2, p38 MAPK, and JNK, albeit with varying kinetics and magnitudes. guidetopharmacology.org This suggests that P2Y14R signaling can directly influence the JNK pathway, which is a critical component of cellular responses to stress and inflammation. However, it is noteworthy that in neutrophils, UDP-glucose-mediated P2Y14R activation induced ERK1/2 phosphorylation but not that of p38 or JNK, indicating the context-dependent nature of this crosstalk. guidetopharmacology.org
AMPK Crosstalk: While direct activation of AMPK by this compound or P2Y14R signaling is not extensively detailed, indirect links and regulatory influences have been observed within broader P2Y receptor signaling networks. P2Y14R, as a Gα_i-coupled receptor, is overexpressed in M1-polarized macrophages, which are pro-inflammatory. metabolomicsworkbench.org AMPK plays a crucial role in regulating macrophage polarization and inflammatory responses. metabolomicsworkbench.orgnih.gov Furthermore, general P2Y receptor activation has been implicated in influencing energetic metabolism through pathways that can affect AMPK. For example, in fibroblasts, the blockade of Ca2+-mobilization by prostaglandin (B15479496) E2 (PGE2) has consequences for the activation of signaling pathways, including the energetic metabolism via AMPK activation and inhibition of acetyl-CoA carboxylase (ACC). metabolomicsworkbench.orgguidetomalariapharmacology.org This suggests that P2Y receptor-mediated signaling, including that of P2Y14R, can indirectly modulate AMPK activity through complex regulatory networks involved in cellular energy homeostasis and inflammatory processes.
Receptor Trafficking and Desensitization Modalities
Like other G protein-coupled receptors, the P2Y14R undergoes regulatory processes such as trafficking and desensitization to control the duration and intensity of its signaling. Receptor desensitization refers to the attenuation of a receptor's responsiveness to continuous or repeated agonist stimulation. This is a crucial mechanism to prevent overstimulation and maintain cellular homeostasis.
General mechanisms of GPCR desensitization typically involve phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and/or second messenger-dependent protein kinases (e.g., protein kinase C, protein kinase A). This phosphorylation often leads to the recruitment of β-arrestins, which uncouple the receptor from its G protein and can facilitate receptor internalization (trafficking) from the cell surface into endosomes. nih.govciteab.com Internalized receptors can then either be dephosphorylated and recycled back to the cell surface, or they can be targeted for lysosomal degradation, leading to receptor downregulation. citeab.comciteab.com
For P2Y receptors, including P2Y14R, these general principles of GPCR regulation apply. Studies on P2Y receptors have investigated the mechanisms of receptor desensitization, internalization, and trafficking, often examining the influence of C-terminal truncations or mutations on these processes. wikipedia.orgamdb.onlineguidetopharmacology.org The Gα_i/o-dependent nature of P2Y14R signaling, as evidenced by its sensitivity to pertussis toxin, implies that its activity and subsequent desensitization are tightly regulated by these G protein interactions. wikipedia.org While specific detailed studies on the precise trafficking and desensitization modalities of P2Y14R in response to this compound are not extensively documented in the provided information, the established mechanisms for other P2Y receptors and GPCRs generally suggest a similar regulatory framework involving phosphorylation, β-arrestin recruitment, and internalization to control receptor availability and signaling duration.
Preclinical in Vitro Investigations of Mrs 2905 Biological Activities
Effects on Immune Cell Function and Inflammatory Responses
The P2Y14 receptor, for which MRS 2905 acts as a selective agonist, is highly expressed in hematopoietic cells and plays a significant role in immune and inflammatory responses. wikipedia.org
Activation of the P2Y14 receptor is implicated in modulating cellular migration, a crucial aspect of immune responses. Studies have shown that the endogenous P2Y14R ligand, UDP-glucose, enhances chemokinesis in eosinophils and augments their response to the eosinophil chemoattractant CCL24. wikipedia.org This suggests that this compound, as a P2Y14R agonist, would similarly promote the migratory activity of eosinophils. Conversely, the blockade of P2Y14R by a selective antagonist, such as PPTN, has been observed to inhibit the chemotaxis of differentiated human promyelocytic leukemia (HL-60) cells, which is typically promoted by UDP-glucose. wikipedia.org Furthermore, a small molecule antagonist of P2Y14R has been shown to inhibit airway eosinophilia, implying that P2Y14R activation by agonists like this compound would contribute to such cellular recruitment. wikipedia.org
Table 1: Effects of P2Y14R Modulation on Hematopoietic Cell Chemotaxis
| Modulator Type | Compound/Ligand | Cell Type/Context | Observed Effect on Chemotaxis | Source |
| Agonist | UDP-glucose | Eosinophils | Increased chemokinesis and enhanced response to CCL24 | wikipedia.org |
| Agonist | This compound (implied) | Eosinophils | Expected to promote migration | wikipedia.org |
| Antagonist | PPTN | Differentiated HL-60 cells | Blocked UDP-glucose-promoted chemotaxis | wikipedia.org |
| Antagonist | Small molecule P2Y14R antagonist | Airway eosinophilia | Inhibited airway eosinophilia | wikipedia.org |
Purinergic signaling, involving the activation of G protein-coupled adenosine (B11128) receptors and P2Y nucleotide receptors, is known to play a significant role in mast cell degranulation and the subsequent release of inflammatory mediators. nih.gov Both adenosine and ATP can induce degranulation in mast cells. nih.gov However, specific in vitro data detailing the direct influence of this compound on mast cell degranulation or the release of specific mediators such as β-Hexosaminidase was not identified in the available research findings.
This compound has been investigated for its effects on inflammatory gene expression. In Japanese flounder head kidney macrophages (HKMs), activation of the P2Y14 receptor by its potent and selective agonist, this compound, led to a decreased expression of the pro-inflammatory cytokine IL-1beta gene induced by lipopolysaccharide (LPS). ontosight.ai Conversely, inhibiting P2Y14R activity or downregulating its endogenous expression through small interfering RNA resulted in a significant upregulation of LPS-induced IL-1beta gene expression in these macrophages. ontosight.ai These findings indicate that P2Y14R activation by this compound contributes to the regulation of inflammation by suppressing pro-inflammatory cytokine expression in immune cells. ontosight.ai
Table 2: Effect of this compound on Inflammatory Gene Expression
| Compound | Concentration | Cell Type/Context | Stimulus | Observed Effect on IL-1beta Expression | Source |
| This compound | Agonist (selective activation) | Japanese flounder HKMs | LPS-induced inflammation | Decreased IL-1beta gene expression | ontosight.ai |
| P2Y14R inhibition/downregulation | - | Japanese flounder HKMs | LPS-induced inflammation | Upregulated IL-1beta gene expression | ontosight.ai |
Impact on Metabolic Processes in Cellular Models
The P2Y14 receptor is functionally expressed in adipose tissue and is involved in the regulation of whole-body glucose and lipid homeostasis. google.com Its role in adipocyte metabolism is crucial, with selective ablation of P2Y14R in adipocytes leading to improved metabolic phenotypes. google.com
This compound, as a P2Y14R agonist, has demonstrated an inhibitory effect on lipolysis in adipocytes. Stimulation of differentiated mature white adipocytes (from control mice) with this compound at a concentration of 2 nM inhibited β3 adrenergic receptor agonist (CL-316,243)-mediated glycerol (B35011) release. This indicates a reduction in the breakdown of triglycerides. Furthermore, this compound (2 nM) was found to inhibit the phosphorylation of adipose triglyceride lipase (B570770) (ATGL) in these differentiated mature adipocytes. ATGL phosphorylation is a key step in the activation of lipolysis, suggesting that this compound reduces lipolytic enzyme activity. Acute activation of P2Y14R by this compound has been observed to decrease lipolysis, leading to reduced plasma free fatty acid (FFA) levels. This effect is sensitive to inhibition by P2Y14R antagonists.
Table 3: Effects of this compound on Adipocyte Lipolysis (in vitro)
| Parameter | Condition (this compound) | Response | Source |
| Glycerol Release | 2 nM this compound + CL-316,243 (β3 agonist) | Inhibited (compared to CL-316,243 alone) | |
| ATGL Phosphorylation | 2 nM this compound + CL-316,243 (β3 agonist) | Inhibited (compared to CL-316,243 alone) |
The P2Y14R mRNA level is upregulated in mouse hepatocytes and islets isolated from high-fat diet-induced obese mice compared to lean controls. google.com Investigations using this compound to selectively activate P2Y14R revealed its impact on glucose homeostasis. Acute activation of P2Y14R by this compound was found to impair glucose homeostasis by enhancing hepatic glucose production (HGP) and, notably, by suppressing insulin (B600854) secretion in both lean mice and those consuming a high-fat diet. google.com This suggests that activation of the P2Y14R, as achieved by this compound, has a negative influence on insulin release from pancreatic beta-cells. In contrast, P2Y14R antagonists were observed to improve HGP and protect against metabolic deficits. google.com While direct in vitro data on this compound's effect on glucose uptake in beta-cell models was not explicitly detailed, its impact on insulin secretion would indirectly affect glucose uptake in target cells.
Table 4: Effects of this compound on Glucose Homeostasis and Insulin Secretion
| Compound | Target Receptor | Effect on Insulin Secretion | Effect on Hepatic Glucose Production (HGP) | Source |
| This compound | P2Y14R (agonist) | Suppressed | Enhanced | google.com |
| MRS 4779 | P2Y14R (antagonist) | Improved (implied by overall metabolic improvement) | Improved | google.com |
Studies in Neural and Neuroimmune Cell Contexts
The P2Y14 receptor, for which this compound is a potent agonist, plays a significant role in both neural and neuroimmune functions. nih.govsigmaaldrich.comguidetopharmacology.orgelifesciences.org Expression of P2Y14 receptors has been identified in various neural cell types, including neurons, astrocytes, satellite glial cells (SGCs), and microglia. nih.govsigmaaldrich.comnih.govresearchgate.netguidetopharmacology.orgoncotarget.comelifesciences.orgahajournals.orgfrontiersin.org
In the context of neuroimmune responses, the P2Y14 receptor is implicated in modulating inflammation. nih.govsigmaaldrich.comguidetopharmacology.orgoncotarget.comelifesciences.org Activation of P2Y14R by its endogenous ligand, UDP-glucose, has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), C-C chemokine ligand 2 (CCL2), and tumor necrosis factor-alpha (TNF-α), from satellite glial cells. nih.govresearchgate.netaai.orgguidetopharmacology.orgoncotarget.com This pro-inflammatory activity is further supported by observations that UDP-glucose enhances the motility of neutrophils. aai.orgoncotarget.com
Furthermore, P2Y14 receptor signaling has been linked to neuronal apoptosis. Studies have indicated that UDP-Glucose/P2Y14 receptor signaling can exacerbate neuronal apoptosis following subarachnoid hemorrhage. ahajournals.org In in vitro primary neuron cultures, the knockdown of P2ry14 (the gene encoding the P2Y14 receptor) was observed to attenuate neuronal apoptosis induced by hemoglobin stimulation. ahajournals.org
The P2Y14 receptor also influences Schwann cell biology. P2ry14 cAMP signaling is involved in regulating Schwann cell precursor self-renewal and the initiation of nerve tumors in neurofibromatosis. elifesciences.org In in vitro settings, inhibition of P2ry14 has been shown to decrease the self-renewal of mouse Schwann cell precursors by modulating cyclic AMP (cAMP) levels. elifesciences.org
While this compound is a well-characterized potent and selective P2Y14 receptor agonist, specific in vitro studies detailing its direct effects on cytokine release, neuronal viability, or glial activation within neural and neuroimmune cell contexts were not explicitly found in the provided search results. The discussed findings pertain to the established roles of the P2Y14 receptor and its endogenous ligand, UDP-glucose, in these cellular environments.
Other Biological Activities in Specific Cell Lines (e.g., HeLa cell proliferation)
Regarding other biological activities of this compound in specific cell lines, particularly its effect on HeLa cell proliferation, no direct in vitro research findings were identified in the provided search results. The available information on HeLa cell proliferation pertains to the effects of other compounds or mechanisms, not this compound.
Table 1: Key Characteristics of this compound
| Characteristic | Value | Source |
| Chemical Name | 2-Thiouridine-5'-O-(α, β-methylene)diphosphate trisodium (B8492382) salt | nih.govsigmaaldrich.com |
| Formula | C10H13N2Na3O10P2S | sigmaaldrich.com |
| Molecular Weight (M.Wt) | 484.2 | nih.govsigmaaldrich.com |
| CAS Number | 3033550-04-5 | sigmaaldrich.comresearchgate.net |
| Purity | ≥98% (HPLC) | nih.govsigmaaldrich.com |
| Solubility | Soluble to 45 mM in water | sigmaaldrich.com |
| Storage | -20°C | sigmaaldrich.com |
| Primary Activity | Potent and selective P2Y14 receptor agonist | nih.govsigmaaldrich.comnih.govresearchgate.netfrontiersin.org |
| EC50 (P2Y14 receptor) | 0.92 nM | nih.govsigmaaldrich.comnih.govresearchgate.net |
| Selectivity | >2000-fold over P2Y6 | nih.govsigmaaldrich.comnih.gov |
Preclinical in Vivo Studies Utilizing Mrs 2905 in Animal Models
Evaluation in Models of Inflammatory and Immunological Disorders
The P2Y14 receptor plays a role in the regulation of inflammation. Studies have explored the impact of P2Y14R activation on inflammatory markers.
Direct studies evaluating the efficacy of MRS 2905 in animal models of respiratory inflammation, such as those involving airway eosinophilia in asthma, have not been explicitly detailed in available research. However, in a general inflammatory context, activation of the P2Y14 receptor with this compound has been shown to decrease the expression of the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine interleukin-1 beta (IL-1β) gene in fish head kidney macrophages (HKMs). Conversely, inhibition or downregulation of P2Y14R activity led to an upregulation of LPS-induced IL-1β gene expression in these cells, indicating a modulatory role for P2Y14R in inflammation.
Similar to respiratory inflammation, direct preclinical studies specifically assessing the role or efficacy of this compound in animal models of gout or rheumatoid conditions are not extensively reported. The observed effect of this compound in reducing LPS-induced IL-1β gene expression in fish HKMs suggests a general anti-inflammatory potential through P2Y14R activation. However, the broader literature often points to P2Y14R antagonists as having potential in anti-gout therapies, implying a complex or context-dependent role for P2Y14R modulation in inflammatory diseases.
Assessment in Metabolic Disease Models
This compound has been investigated for its impact on metabolic parameters, particularly those related to lipid metabolism.
As a selective P2Y14R agonist, this compound exerts an inhibitory effect on lipolysis in adipocytes. guidetopharmacology.orguni.lu In studies utilizing differentiated mature white adipocytes, stimulation with this compound was found to inhibit β3 adrenergic receptor agonist (CL-316,243)-mediated glycerol (B35011) release. guidetopharmacology.org This agonistic action also led to a reduction in the phosphorylation of adipose triglyceride lipase (B570770) (ATGL), a key enzyme in lipolysis. guidetopharmacology.org
In in vivo animal studies, acute administration of this compound resulted in a significant reduction in plasma free fatty acid (FFA) levels. For instance, in one study, plasma FFA levels in this compound-treated mice were notably lower compared to saline-treated control groups. guidetopharmacology.org
Table 1: Effect of this compound on Plasma Free Fatty Acid (FFA) Levels in Mice
| Treatment Group | Plasma FFA Levels (mM) at 45 minutes post-injection |
| Saline | 53.15 ± 2.67 |
| This compound | 42.40 ± 3.33 |
Furthermore, in differentiated mouse mature adipocytes, this compound activation of P2Y14R inhibited the increase in cyclic AMP (cAMP) accumulation induced by CL-316,243. uni.lu This inhibition of cAMP accumulation is a known mechanism for antilipolytic effects mediated by Gᵢ-coupled receptors. guidetopharmacology.org Correspondingly, stimulation with this compound also decreased CL-316,243-induced glycerol release in these adipocytes. uni.lu
Table 2: Effect of this compound on cAMP Accumulation and Glycerol Release in Adipocytes
| Parameter | Effect of this compound (1-2 nM) on CL-316,243-induced response |
| cAMP Accumulation (% reduction) | 66.04 ± 3.93 |
| Glycerol Release (% reduction) | 21.02 ± 3.24 |
These findings highlight this compound's direct role in modulating adipocyte lipolysis and systemic free fatty acid levels through P2Y14R activation. guidetopharmacology.orguni.lu
Investigation in Neurological Pain Models
Current preclinical literature does not extensively detail investigations of this compound in animal models of neurological pain. Research in this area, particularly concerning the P2Y14 receptor, has more commonly explored the effects of P2Y14R antagonists, with some studies indicating that such antagonists may reverse chronic neuropathic pain.
Analysis of Pharmacodynamic Markers and Target Engagement in Animal Systems
This compound functions as a selective agonist for the P2Y14 receptor. uni.luzhanggroup.org Evidence of its target engagement in animal systems is demonstrated through its observed effects on specific biochemical pathways. The reduction in plasma free fatty acid levels induced by this compound in vivo was sensitive to inhibition by the P2Y14R antagonist prodrug MRS4741, confirming that its metabolic effects are mediated via P2Y14R. guidetopharmacology.org
Furthermore, at the cellular level, the activation of P2Y14R by this compound led to a decrease in adipocyte cAMP levels. guidetopharmacology.orguni.lu This action subsequently resulted in reduced phosphorylation of lipolytic enzymes, specifically adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). guidetopharmacology.orguni.lu These biochemical changes, including decreased cAMP and reduced phosphorylation of key lipolytic enzymes, serve as pharmacodynamic markers indicating the engagement and functional activation of the P2Y14 receptor by this compound in animal systems. guidetopharmacology.orguni.lu
Structure Activity Relationships Sar and Rational Drug Design for P2y14 Receptor Ligands
Early SAR Exploration for P2Y14R Agonists and Antagonists
Early SAR investigations into P2Y14R ligands primarily focused on nucleoside analogues, leading to the identification of compounds with nanomolar affinities. These systematic studies were instrumental in developing selective agonists, such as MRS 2905, which emerged from efforts to create potent UDP analogues. invivochem.cnnih.gov
Concurrently, the exploration of P2Y14R antagonists began with derivatives of a 4,7-disubstituted 2-naphthoic acid, exemplified by PPTN. invivochem.cn The P2Y14 receptor is known to be activated by various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, as well as UDP itself. Initial SAR insights revealed that the P2Y14R is structurally restrictive concerning modifications to the nucleobase and ribose moieties of agonist ligands, suggesting a tight binding pocket in these regions. In contrast, the hexose (B10828440) (glucose) moiety of UDP-glucose was found to be more permissive to structural alterations.
Rational Modifications to Nucleoside Scaffolds for Enhanced Affinity and Selectivity
Rational drug design for P2Y14R ligands has extensively utilized nucleoside scaffolds, particularly those derived from UDP and UDP-glucose, which serve as native agonists. The overarching strategy involves the precise design and synthesis of novel and selective agonists and antagonists based on a deep understanding of their SAR. invivochem.cn
Research has demonstrated that the P2Y14 receptor can tolerate significant modifications to the hexose moiety of uridine-5′-diphosphoglucose (UDPG). This includes the truncation of the glucose unit or its replacement with smaller alkyl or aryl groups. Notably, uridine (B1682114) 5'-diphosphate (UDP) itself acts as a full agonist at the human P2Y14 receptor. Simple alkyl esters at this position, as well as various UDP analogues, have exhibited potent agonist activity.
Further studies indicated that replacing glucose with other sugars did not necessarily diminish P2Y14 potency; for instance, a [5'']ribose derivative maintained activity. Specific insights into the hexose moiety's role include:
Selective monofluorination of the glucose moiety highlighted the importance of the 2''- and 6''-hydroxyl groups for receptor recognition.
The β-glucoside was found to be approximately two-fold less potent than the native α-isomer.
Crucially, the replacement of the 1''-oxygen with a methylene (B1212753) group completely abolished activity.
Conversely, rigid modifications to the ribose ring system, such as replacement with cyclopentyl or bicyclo[3.1.0]hexane groups (methanocarba modifications), typically resulted in a complete loss of agonist activity.
Among the most impactful modifications to nucleoside scaffolds are the introduction of a 2-thio group and a methylene bridge, particularly in the α,β-position of the diphosphate (B83284).
2-Thio Modification: The 2-thio modification of the uracil (B121893) ring has consistently shown an increase in potency and selectivity at the P2Y14 receptor compared to the P2Y6 receptor. For example, 2-thio-UDP (compound 4) demonstrated an EC50 of 1.92 nM at P2Y14R with a 224-fold selectivity over P2Y6. Another notable compound, MRS2690 (2-thiouridine-5'-diphosphoglucose), is a potent and selective P2Y14R agonist, exhibiting a 7-fold greater potency than UDP-glucose.
Methylene Bridge (α,β-methylene) Modification: The incorporation of an α,β-methylene group in the diphosphate chain has proven to be well-tolerated by the P2Y14 receptor and contributes to enhanced metabolic stability of the ligand.
This compound , chemically known as 2-Thiouridine-5'-O-(α, β-methylene)diphosphate trisodium (B8492382) salt, represents a pinnacle of these rational modifications. It combines the potency-enhancing 2-thio uracil modification with the α,β-methylene bridge. This synergistic combination resulted in an unprecedented potency for this compound, with an EC50 value of 0.92 nM at the P2Y14 receptor. Furthermore, this compound exhibits remarkable selectivity, displaying over 2000-fold selectivity against the P2Y6 receptor and being inactive at other UDP-activated P2Y receptors. This high potency and selectivity make this compound an invaluable pharmacological tool for studying the P2Y14 receptor.
Table 1: Potency and Selectivity of Key P2Y14R Agonists
| Compound | EC50 at P2Y14R (nM) | Selectivity vs. P2Y6R (Fold) |
|---|---|---|
| UDP-glucose | ~350 (0.35 µM) | N/A |
| MRS2690 (2-thio-UDPG) | 49 | 7-fold more potent than UDP-glucose |
| 2-thio-UDP | 1.92 | 224 |
| This compound | 0.92 | >2000 |
Development of Antagonistic Ligands for P2Y14R (e.g., PPTN, MRS4625)
The development of P2Y14R antagonists has been equally important for understanding the receptor's physiological roles and for potential therapeutic applications.
PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) is a highly selective and potent P2Y14 receptor antagonist. invivochem.cnnih.gov Its reported Ki (or KB) value is 434 pM (0.4 nM). invivochem.cnnih.gov PPTN has demonstrated high selectivity, showing no agonist or antagonist effect at other P2Y receptor subtypes even at concentrations over 1000-fold higher. Functionally, PPTN effectively blocked UDP-glucose-promoted chemotaxis in differentiated HL-60 human promyelocytic leukemia cells and human neutrophils. invivochem.cn SAR studies on PPTN and its analogues have often focused on modifications to the piperidine (B6355638) ring, which is predicted to extend outwards from the P2Y14R orthosteric binding site.
MRS4625 is another significant P2Y14R antagonist, identified as an N-acetyl derivative of PPTN. It exhibits a pIC50 of 7.5 (IC50 2.97x10-8 M). Prodrugs of PPTN, such as MRS4741 (a prodrug of MRS4625), have also been developed and studied for their in vivo efficacy.
Interestingly, UDP itself has been identified as a competitive antagonist at the human P2Y14 receptor with a pKB of 7.28. However, it acts as a potent agonist at the rat P2Y14R, highlighting significant pharmacological differences between species orthologs. Beyond nucleoside derivatives, other chemical classes, such as pyrido[4,3-d]pyrimidines and 2-naphthoic acids, have also been explored as P2Y14R antagonists.
Table 2: Key P2Y14R Antagonists and Their Affinities
| Compound | Type | Affinity (Ki/IC50) |
|---|---|---|
| PPTN | Competitive Antagonist | Ki = 0.4 nM (434 pM) invivochem.cnnih.gov |
| MRS4625 | Antagonist | IC50 = 29.7 nM (pIC50 7.5) |
| UDP | Competitive Antagonist (human) | pKB = 7.28 |
Computational Chemistry and Molecular Modeling Approaches in Ligand Discovery
Computational chemistry and molecular modeling have become indispensable tools in the discovery and optimization of P2Y14 receptor ligands. These approaches facilitate the rational design and synthesis of novel compounds by providing insights into receptor-ligand interactions. invivochem.cn
Given that the crystal structure of the P2Y14R has not yet been experimentally determined, homology modeling has been extensively utilized. This involves building a 3D model of P2Y14R based on the known high-resolution X-ray structures of closely related GPCRs, particularly the P2Y12 receptor, which was the first P2Y receptor to have its agonist-bound crystal structure solved. This homology model serves as a template for rational structure-based drug design.
Key applications of computational methods include:
Ligand Docking and Molecular Dynamics (MD) Simulations: These techniques are applied to the P2Y14R homology model to qualitatively explain existing SAR data and to guide the design of new ligands. MD simulations, for instance, have revealed how UDP-glucose might activate the P2Y14 receptor by bridging its transmembrane helices.
Prediction of Binding Modes: Computational models predict specific interactions within the binding site, such as phosphate (B84403) group interactions with residues like R253(6.55), K277(7.35), Y256(6.58), and Q260(6.62), and nucleobase π-π stacking with Y102(3.33). They also suggest the role of F191(5.42) in achieving selectivity among P2Y12-like receptors. The glucose moiety of UDP-glucose is predicted to dock in a secondary subpocket within the P2Y14R homology model.
Virtual Screening: This approach has been successfully employed to identify novel compound leads for P2Y14R antagonists. invivochem.cn
Guiding Analogue Design: Computational pipelines, often incorporating high-throughput MD simulations, guide the design and prioritization of new analogues, assisting in the optimization of their pharmacodynamic and pharmacokinetic properties. nih.gov
These computational insights allow for a more efficient and targeted approach to developing high-affinity, selective P2Y14R agonists and antagonists, serving as critical pharmacological tools for further research.
Future Research Directions and Translational Perspectives for P2y14r Modulation
Unraveling Emerging Physiological and Pathophysiological Roles of P2Y14R
P2Y14R is widely expressed across various tissues, including adipose tissue, stomach, intestine, placenta, certain brain regions, and immune cells. wikipedia.org Its activation by endogenous agonists like UDP-glucose and UDP-sugars, and also by UDP, initiates signaling pathways primarily through Gi-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels. wikipedia.orgtocris.comguidetopharmacology.org
Initial research established the involvement of P2Y14R in inflammation, pain, and the control of mast cells and microglia. tocris.com More recently, studies utilizing MRS 2905 have shed light on its critical role in metabolic regulation. For instance, in adipocytes, P2Y14R activation by this compound has been shown to inhibit lipolysis by reducing the activity of lipolytic enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). wikipedia.orgmims.comfishersci.ca This antilipolytic effect, mediated through the Gi-coupled pathway, leads to a decrease in cAMP accumulation and subsequent reduction in glycerol (B35011) release. wikipedia.orgfishersci.ca
Table 1: Effect of this compound on Adipocyte Lipolysis
| Treatment (in mouse iWAT adipocytes) | Effect on cAMP Accumulation (relative to CL-316,243) | Effect on Glycerol Release (relative to CL-316,243) |
| CL-316,243 (10 nM) | Baseline (100%) | Baseline (100%) |
| This compound (1 nM) + CL-316,243 | 66.04 ± 3.93% reduction wikipedia.org | Not directly reported for 1 nM this compound, but 2 nM this compound decreased CL-316,243-induced glycerol release by 21.02 ± 3.24% wikipedia.orgfishersci.ca |
| This compound (2 nM) | Not reported | 21.02 ± 3.24% reduction (in CL-316,243-stimulated cells) wikipedia.orgfishersci.ca |
These findings suggest that P2Y14R is a critical regulator of whole-body glucose and lipid homeostasis. wikipedia.orgfishersci.ca Future research directions include further elucidating the precise mechanisms by which P2Y14R influences various cell types and physiological systems, particularly in areas beyond inflammation and metabolism. This involves exploring its potential roles in neurodegenerative diseases, gastric disorders, and other endocrine processes, which could be facilitated by the continued use of selective agonists like this compound and the development of new pharmacological tools. cenmed.comuni-freiburg.de
Development of Advanced Preclinical Models for P2Y14R Research
The understanding of P2Y14R's physiological and pathophysiological roles has been significantly advanced through the use of various preclinical models. This compound has been a key tool in these models to activate the receptor and observe its effects.
Mouse models have been instrumental in demonstrating the therapeutic potential of P2Y14R modulation. For instance, P2Y14R antagonists have shown promise in reversing chronic neuropathic pain in mouse models. mims.comtocris.com In the context of metabolic diseases, studies using adipocyte-specific P2Y14R knockout mice have revealed that the absence of this receptor in adipocytes led to reduced weight gain, improved glucose tolerance, and enhanced insulin (B600854) sensitivity when mice were fed a high-fat diet. mims.com In vivo activation of P2Y14R with this compound (10 mg/kg) in control mice resulted in a decrease in plasma free fatty acid (FFA) levels, an effect that was blocked by the P2Y14R antagonist prodrug MRS4741. wikipedia.orgmims.com
Table 2: In Vivo Effects of this compound on Plasma Free Fatty Acids in Mice
| Treatment (in HFD WT mice) | Plasma FFA Levels at 45 min post-injection (mM) |
| Saline | 53.15 ± 2.67 wikipedia.org |
| This compound (10 mg/kg) | 42.40 ± 3.33 wikipedia.org |
Future research in this area will focus on developing more sophisticated and disease-relevant preclinical models. This includes the creation of conditional knockout models to study tissue-specific P2Y14R functions in greater detail, as well as the development of humanized animal models to better translate findings to human clinical applications. Furthermore, the use of advanced imaging techniques in conjunction with P2Y14R ligands in these models will enable real-time monitoring of receptor activity and downstream signaling pathways.
Exploration of Combination Therapies Involving P2Y14R Modulation
The multifaceted involvement of P2Y14R in various disease states suggests its potential as a target for combination therapies, especially where complex pathophysiological pathways are at play. For example, given its role in regulating lipid and glucose homeostasis, P2Y14R antagonists are considered beneficial for the therapy of obesity and type 2 diabetes (T2D). wikipedia.orgfishersci.ca Studies suggest that the development of dual antagonists for P2Y14R and other related receptors, or combination therapy involving P2Y14R antagonists, may be useful in treating obesity and T2D. wikipedia.org
The antilipolytic effect of P2Y14R activation by this compound in adipocytes, which involves inhibiting cAMP accumulation, highlights a potential interplay with β3-adrenergic receptor agonists (like CL-316,243) that typically increase cAMP and promote lipolysis. wikipedia.orgfishersci.ca This suggests that modulating P2Y14R could complement or counteract the effects of other pathways, leading to more nuanced therapeutic outcomes.
Future research will focus on systematically identifying and evaluating synergistic or additive effects of P2Y14R modulators when combined with agents targeting other relevant pathways. This will involve high-throughput screening of drug combinations, followed by rigorous preclinical validation in advanced disease models to identify optimal therapeutic regimens for conditions such as chronic inflammatory diseases, metabolic disorders, and neuropathic pain.
Methodological Innovations in P2Y14R Ligand Research and Characterization
The development of highly selective and potent ligands has been crucial for characterizing P2Y14R and exploring its therapeutic potential. This compound, an α,β-methylene-2-thio-UDP analogue, was one of the first potent and selective P2Y14R agonists with nanomolar affinity. nih.govtocris.comguidetopharmacology.org Its metabolic stability further enhanced its utility as a research tool. amdb.online
Beyond agonists, significant progress has been made in developing P2Y14R antagonists. Early systematic structure-activity relationship (SAR) studies led to the identification of potent and selective antagonists like PPTN (KB = 434 pM). nih.govtocris.com Derivatives of PPTN, including prodrugs like MRS4741 (a prodrug of MRS4625), have been developed to improve bioavailability and facilitate in vivo studies. mims.comcenmed.com Fluorescent derivatives, such as MRS4174 (an Alexa Fluor 488 conjugate of PPTN), have also been designed as high-affinity ligand probes for drug screening and receptor characterization using techniques like flow cytometry. nih.govcenmed.com
Table 3: Key P2Y14R Ligands
| Compound Name | Ligand Type | Key Characteristic / Use | Affinity (EC50/KB/Ki) |
| This compound | Agonist | Selective P2Y14R agonist | 0.92 nM (EC50) guidetopharmacology.org |
| PPTN | Antagonist | Potent and selective P2Y14R antagonist | 434 pM (KB) nih.govtocris.com |
| MRS4741 | Prodrug | Prodrug of MRS4625, improved bioavailability | Not specified for MRS4741, but blocks this compound effect wikipedia.orgmims.com |
| MRS4174 | Fluorescent Probe | High-affinity ligand probe for screening | 80 pM (Ki) cenmed.com |
Future methodological innovations in P2Y14R ligand research will likely involve advanced computational approaches, including machine learning and artificial intelligence, to accelerate the discovery of novel chemical scaffolds with improved selectivity, potency, and pharmacokinetic properties. Furthermore, structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, will be crucial for obtaining high-resolution structures of P2Y14R in complex with various ligands. This will provide unprecedented insights into ligand binding modes and receptor activation mechanisms, enabling rational drug design and the development of next-generation P2Y14R modulators. The development of new in vitro and in vivo assays, including those that can measure receptor trafficking and biased agonism, will also be vital for comprehensively characterizing novel ligands.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on MRS 2905's mechanism of action?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete pharmacokinetic profiles or unresolved biological targets). Use the SMART criteria : Ensure the question is Specific (e.g., "How does this compound modulate Receptor X in vitro?"), Measurable (definitive endpoints like IC₅₀ values), Achievable (feasible within lab resources), Relevant (alignment with broader field priorities), and Time-bound. Avoid overly broad questions by limiting scope to a single pathway or interaction. Validate feasibility through preliminary literature reviews and resource assessments .
Q. What are key considerations in designing experiments for this compound synthesis and characterization?
- Methodological Answer :
- Variables : Define independent (e.g., temperature, catalyst concentration) and dependent variables (e.g., yield, purity).
- Controls : Include negative/positive controls (e.g., solvent-only groups or known agonists for receptor studies).
- Replication : Plan triplicate runs to assess reproducibility, and document protocols rigorously to enable replication (e.g., NMR parameters, HPLC gradients) .
- Ethics : Address safety protocols for handling novel compounds, including toxicity screenings .
Q. How to ensure data validity and reliability in this compound pharmacological assays?
- Methodological Answer :
- Calibration : Regularly validate instruments (e.g., spectrophotometers, mass spectrometers) using standard references.
- Blinding : Implement double-blinding in cell-based assays to reduce observer bias.
- Statistical Power : Calculate sample sizes a priori using tools like G*Power to minimize Type I/II errors.
- Data Triangulation : Cross-verify results with multiple techniques (e.g., Western blotting alongside ELISA for protein quantification) .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported efficacy across different model systems?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for confounding variables (e.g., dosage variations, cell line differences). Use statistical tools like random-effects models to quantify heterogeneity .
- Mechanistic Studies : Employ knock-out models or siRNA silencing to isolate target interactions. For example, if this compound shows opposing effects in neuronal vs. cardiac tissues, investigate tissue-specific receptor isoforms .
- Data Integrity Checks : Incorporate open-ended survey questions in collaborative studies to identify methodological discrepancies (e.g., "Describe any deviations from the protocol during assay execution") .
Q. What strategies optimize analytical methods for this compound's structural elucidation?
- Methodological Answer :
- Hyphenated Techniques : Combine LC-MS/MS with nuclear Overhauser effect spectroscopy (NOESY) to resolve stereochemical ambiguities.
- Machine Learning : Apply predictive algorithms (e.g., AlphaFold) to model ligand-receptor interactions and prioritize experimental validation.
- Sensitivity Analysis : Test detection limits under varying conditions (e.g., pH, solvent polarity) to identify optimal parameters .
Q. How to integrate interdisciplinary approaches in studying this compound's off-target effects?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict off-target binding.
- Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to map downstream signaling cascades.
- Cross-Domain Collaboration : Partner with computational biologists and clinicians to validate hypotheses across in silico, in vitro, and in vivo models .
Q. How to address ethical and reproducibility challenges in replicating this compound studies?
- Methodological Answer :
- Pre-registration : Document protocols on platforms like Open Science Framework before initiating experiments.
- Open Data : Share raw datasets and code repositories (e.g., GitHub) to facilitate independent verification.
- Ethical Audits : Include third-party reviews of animal/human subject protocols to ensure compliance with ARRIVE or CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
